(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
Overview
Description
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol: is an organic compound that features a pyridine ring substituted with a trifluoromethylphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 3-pyridylmethanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alcohol or amine derivatives.
Scientific Research Applications
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(6-methoxy-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanol: This compound has a methoxy group instead of a hydrogen atom at the 6-position of the pyridine ring.
(2-ethoxy-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanol: This compound features an ethoxy group at the 2-position of the pyridine ring.
Uniqueness
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(8-18)6-17-7-11/h1-7,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZAFUODTPSMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364055 | |
Record name | {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-16-0 | |
Record name | {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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